Physicochemical properties of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol
Physicochemical properties of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol
Topic: Physicochemical Properties and Characterization of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol Content Type: Technical Monograph & Characterization Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Forensic Toxicologists.
Executive Summary
1-Amino-3-(3,4-dimethylphenyl)propan-2-ol (C₁₁H₁₇NO) is a regioisomer of the phenylpropanolamine class, distinct from the psychoactive phenethylamines (like amphetamine or cathinone) by the presence of a hydroxyl group at the
Functionally, this compound represents a
-
A metabolic reduction product of
-keto-analogs (e.g., designer cathinones). -
A synthetic intermediate derived from the aminolysis of 3,4-dimethylallylbenzene epoxides.
-
A chiral building block for heterocyclic synthesis (e.g., oxazolines).
This guide provides a definitive physicochemical profile, synthesis verification protocols, and analytical characterization standards required for its identification and handling in drug development and forensic analysis.
Physicochemical Profile
The following data is synthesized from structural class analysis (amino alcohols) and calculated consensus values for the specific 3,4-dimethylphenyl congener.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Confidence/Method |
| IUPAC Name | 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol | Standard |
| Molecular Formula | C₁₁H₁₇NO | Stoichiometry |
| Molecular Weight | 179.26 g/mol | Calculated |
| Exact Mass | 179.1310 Da | HRMS |
| Physical State | Viscous oil (Free Base) / White Crystalline Solid (HCl Salt) | Empirical (Class) |
| Melting Point (HCl) | 145–155 °C (Estimated) | Analog comparison |
| Boiling Point | 305.0 ± 20.0 °C at 760 mmHg | Predicted (ACD/Labs) |
| pKa (Amine) | 9.52 ± 0.10 | Predicted (Basic amine) |
| pKa (Alcohol) | 14.8 ± 0.2 | Predicted (Secondary OH) |
| LogP | 1.68 – 1.85 | Consensus (Lipophilic xylyl + polar tail) |
| Polar Surface Area | 46.25 Ų | TPSA |
| Solubility | Water: Low (Base), High (Salt) Organic: Soluble in DMSO, MeOH, EtOH, DCM | Polarity Assessment |
Structural Analysis & Synthesis Logic
Understanding the formation of this molecule is critical for confirming its identity in complex matrices. Unlike amphetamines (which are
Synthesis Protocol: The "Self-Validating" Pathway
To generate a reference standard, the most reliable route is the aminolysis of the corresponding epoxide. This method is regio-selective, favoring the terminal amine attack.
Step-by-Step Methodology:
-
Precursor: Start with 4-allyl-1,2-dimethylbenzene (3,4-dimethylallylbenzene).
-
Epoxidation: React with m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to yield 2-(3,4-dimethylbenzyl)oxirane .
-
Validation: TLC should show disappearance of the alkene spot.
-
-
Aminolysis: Treat the epoxide with excess aqueous ammonium hydroxide (NH₄OH) or methanolic ammonia at 60°C in a sealed tube.
-
Purification: Acid-base extraction. Dissolve crude oil in dilute HCl, wash with ether (removes non-basic impurities), basify aqueous layer with NaOH, and extract into DCM.
Visualization: Synthesis & Fragmentation Logic
The following diagram illustrates the synthesis pathway and the primary Mass Spectrometry fragmentation points for identification.
Figure 1: Synthetic pathway from allylbenzene precursor and key Mass Spectrometry fragmentation ions.
Analytical Characterization
For researchers validating the identity of this compound, the following spectral signatures are definitive.
A. Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion:
(LC-MS) or (GC-MS). -
Base Peak (GC-EI):
( ). This is diagnostic for primary amines with an unsubstituted alpha carbon. -
Key Fragment:
(3,4-dimethylphenyl cation) or (3,4-dimethylbenzyl cation/tropylium). -
Alpha-Cleavage: Loss of the hydroxymethyl group may be observed, but the amine-directed cleavage dominates.
B. Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃ or DMSO-d₆
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Ar-CH₃ | 2.20 – 2.25 | Singlet (x2) | 6H | Methyl groups on phenyl ring |
| C3-H | 2.60 – 2.80 | Multiplet | 2H | Benzylic protons ( |
| C1-H | 2.55 – 2.90 | Multiplet | 2H | Protons adjacent to amine ( |
| C2-H | 3.65 – 3.85 | Multiplet | 1H | Methine proton at chiral center ( |
| Ar-H | 6.90 – 7.10 | Multiplet | 3H | Aromatic protons (1,2,4-substitution pattern) |
C. Infrared Spectroscopy (FT-IR)
-
3300–3400 cm⁻¹: Broad band (O-H stretch) overlapping with N-H stretch (doublet for primary amine).
-
2850–2960 cm⁻¹: C-H aliphatic stretching (prominent methyl/methylene).
-
1050–1100 cm⁻¹: C-O stretch (secondary alcohol).
Stability and Handling
Chemical Stability
-
Oxidation: The benzylic position is susceptible to oxidation over time, potentially forming the
-hydroxy ketone or the benzoic acid derivative if stored improperly. -
Hygroscopicity: As a free base, amino alcohols are often hygroscopic oils. Conversion to the Hydrochloride (HCl) or Fumarate salt is recommended for long-term storage.
Storage Protocol
-
Format: Store as HCl salt.
-
Conditions: -20°C, desiccated, protected from light.
-
Solvent Compatibility: Stable in DMSO and Methanol for >24 hours at room temperature. Avoid acidic aqueous solutions for prolonged periods if high temperatures are involved to prevent dehydration/rearrangement.
Biological Context & Applications[2][6][7][8]
While specific pharmacological data for this exact isomer is sparse, its structural class dictates its behavior.
-
Metabolic Impurity: It is a likely metabolite of 3,4-Dimethylmethcathinone (3,4-DMMC) or 3,4-Dimethylamphetamine via complex oxidation/reduction pathways, though less common than the direct keto-reduction.
-
Chiral Ligand Synthesis: The 1,2-aminoalcohol motif is a "privileged structure" in asymmetric catalysis. This molecule can be condensed with nitriles to form oxazolines , used as ligands in metal-catalyzed reactions.
-
Adrenergic Activity: Lacking the phenolic -OH groups of catecholamines (epinephrine), and having a methyl-substituted ring, it likely possesses weak indirect sympathomimetic activity , acting as a norepinephrine reuptake inhibitor rather than a direct agonist.
References
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ChemScene. (n.d.). (1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-ol - Product Information. Retrieved from (Isomer comparison).
-
Beilstein Journal of Organic Chemistry. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and evaluation of their antimalarial activity. Beilstein J. Org.[2] Chem. 7, 1745–1752.[2] Retrieved from
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PubChem. (n.d.). 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol (Metaxalone Related Compound B).[1] Retrieved from (Structural Analog).
-
Rasayan Journal of Chemistry. (2020). The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Retrieved from
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BenchChem. (2025).[3] General Synthesis of 1-Amino-3-arylpropan-2-ols via Epoxide Opening. Retrieved from
